Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

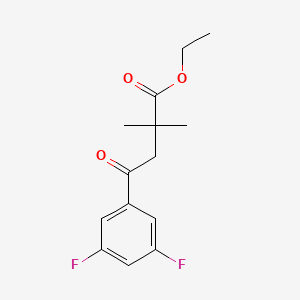

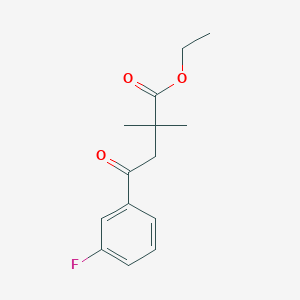

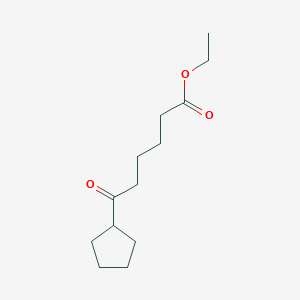

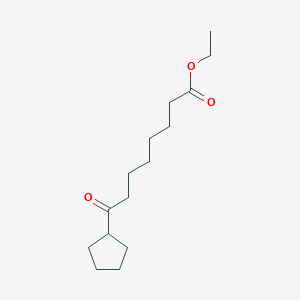

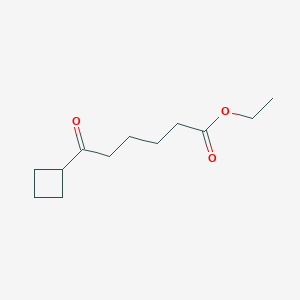

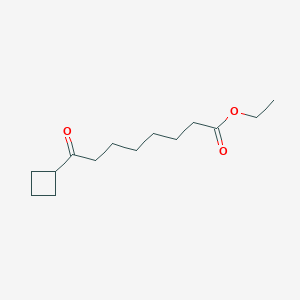

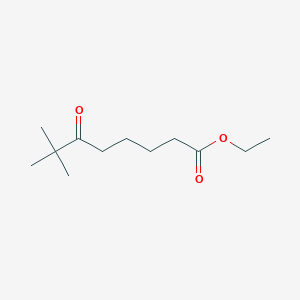

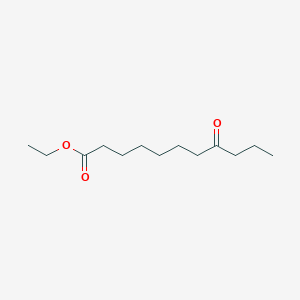

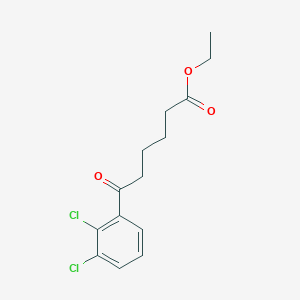

The compound “Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate” is an ester derived from a dichlorophenyl-substituted hexanoic acid. The “ethyl” part refers to the ethyl group (-CH2CH3) attached through an ester linkage (COO-), and “6-(2,3-dichlorophenyl)” suggests a 2,3-dichlorophenyl group attached at the 6th carbon of the hexanoic acid backbone .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate 2,3-dichlorophenyl-substituted hexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid, following the general procedure for esterification .Molecular Structure Analysis

The molecular structure would consist of a hexanoate backbone with a 2,3-dichlorophenyl group attached at one end and an ethyl ester group at the other .Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the alpha-carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding as a hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways The ABTS/PP decolorization assay, a prevalent method for measuring antioxidant capacity, uses reactions that involve 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, a compound structurally related to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. The review discusses the reaction pathways, highlighting the role of antioxidants forming coupling adducts with ABTS radicals. It suggests the need for further investigation into the extent of these reactions' contribution to total antioxidant capacity and the specificity of the resultant oxidation products, indicating the compound's relevance in analytical chemistry for antioxidant capacity measurement (Ilyasov et al., 2020).

Natural Attenuation of Chlorinated Ethenes in Hyporheic Zones This review explores the biogeochemical processes in hyporheic zones that impact the fate of chlorinated ethenes, significant chemical stressors in urban water ecosystems. It highlights the zone as a natural bioreactor, potentially reducing or eliminating these contaminants before they reach surface water bodies, emphasizing the role of such compounds in environmental chemistry and pollution mitigation (Weatherill et al., 2018).

Effective Treatment Methods on PEDOTPSS to Enhance its Thermoelectric Performance

This review discusses various treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a successful organic thermoelectric material. The compound's relation to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, in the context of chemical treatment and performance enhancement, highlights its significance in the development of advanced materials for thermoelectric applications (Zhengyou Zhu et al., 2017).

Chlorophenols in Municipal Solid Waste Incineration This review addresses the role of chlorophenols as precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). It underlines the formation pathways and the significance of these compounds in environmental chemistry, particularly concerning pollution control and waste management (Yaqi Peng et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMZXRZAFFQFJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645742 |

Source

|

| Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |

CAS RN |

898777-89-4 |

Source

|

| Record name | Ethyl 2,3-dichloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.